molecular formula C12H22 B15468250 1,2-Dimethyl-1,1'-bi(cyclopentane) CAS No. 54783-96-9

1,2-Dimethyl-1,1'-bi(cyclopentane)

Cat. No.: B15468250
CAS No.: 54783-96-9
M. Wt: 166.30 g/mol
InChI Key: PACWQCVMNBVOAL-UHFFFAOYSA-N
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Description

Significance of the 1,1'-Bi(cyclopentane) Framework in Organic Chemistry

The 1,1'-bi(cyclopentane) framework is a notable structural motif in organic chemistry. The cyclopentane (B165970) ring, a key component of this framework, is prevalent in numerous natural products and pharmaceutical agents, making the synthesis of complex cyclopentane derivatives an active area of research. nih.govnih.gov The study of bi(cyclopentane) systems contributes to a deeper understanding of the stereochemistry and reactivity of cyclic and bicyclic molecules. Furthermore, the synthesis of related bicyclo[1.1.1]pentane (BCP) derivatives has gained attention as they can act as bioisosteres for other chemical groups in drug discovery. chemrxiv.orgnih.gov

Overview of Structural Complexity in Substituted 1,1'-Bi(cyclopentanes)

The introduction of substituents onto the 1,1'-bi(cyclopentane) core, as seen in 1,2-Dimethyl-1,1'-bi(cyclopentane), leads to significant structural complexity. The primary source of this complexity is stereoisomerism. The presence of chiral centers, which are carbon atoms attached to four different groups, can lead to the existence of multiple stereoisomers. doubtnut.com

For instance, in the related molecule 1,2-dimethylcyclopentane (B1584824), the two methyl groups can be on the same side of the ring plane (cis) or on opposite sides (trans). nist.govnist.gov This cis/trans isomerism, a form of geometric isomerism, is also possible in cyclic hydrocarbons. funaab.edu.ng The cis and trans isomers of 1,2-dimethylcyclopentane are stereoisomers with distinct physical and chemical properties. funaab.edu.ng Specifically, 1,2-dimethylcyclopentane has three stereoisomers in total: a pair of enantiomers for the trans configuration and a meso compound for the cis configuration. stackexchange.com This principle of stereoisomerism extends to the more complex 1,2-Dimethyl-1,1'-bi(cyclopentane), where the arrangement of the two methyl groups and the two cyclopentyl rings around the chiral centers dictates the molecule's three-dimensional structure.

The IUPAC name for 1,2-Dimethyl-1,1'-bi(cyclopentane) is 1-cyclopentyl-1,2-dimethylcyclopentane. nih.gov Its molecular formula is C12H22. nih.gov

Interactive Data Tables

Physicochemical Properties of Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1,2-Dimethyl-1,1'-bi(cyclopentane)54783-96-9C12H22166.30
1,2-Dimethylcyclopentane2452-99-5C7H1498.19
cis-1,2-Dimethylcyclopentane1192-18-3C7H1498.1861
trans-1,2-Dimethylcyclopentane822-50-4C7H1498.1861
1,1'-Bi(cyclopentylidene)C10H16136.23404

Data sourced from PubChem and the National Institute of Standards and Technology (NIST) WebBook. nist.govnist.govnih.govnih.govebi.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54783-96-9

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

1-cyclopentyl-1,2-dimethylcyclopentane

InChI

InChI=1S/C12H22/c1-10-6-5-9-12(10,2)11-7-3-4-8-11/h10-11H,3-9H2,1-2H3

InChI Key

PACWQCVMNBVOAL-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C)C2CCCC2

Origin of Product

United States

Stereochemistry and Conformational Analysis of 1,2 Dimethyl 1,1 Bi Cyclopentane

Conformational Dynamics of the Bi(cyclopentane) Linkage

The conformational dynamics of 1,2-Dimethyl-1,1'-bi(cyclopentane) would be complex, involving rotations around the central C1-C1' bond and puckering of the two cyclopentane (B165970) rings.

Ring Conformations (e.g., envelope, half-chair) within the Cyclopentane Units

Cyclopentane itself adopts non-planar conformations, such as the envelope and half-chair, to relieve torsional strain. libretexts.orglibretexts.orglibretexts.orgmasterorganicchemistry.com In 1,2-Dimethyl-1,1'-bi(cyclopentane), the two cyclopentane rings would also exist in such puckered conformations. The specific preferred conformations would be influenced by the steric bulk of the substituents and the interactions between the two rings. Detailed studies, likely involving techniques like NMR spectroscopy or computational chemistry, would be required to determine the predominant ring conformations and the energetic landscape of their interconversion. Such studies for this specific compound have not been reported.

Influence of Methyl Substituents on Preferred Conformations

The conformational preferences of the cyclopentane rings in 1,2-Dimethyl-1,1'-bi(cyclopentane) are significantly influenced by the presence of the two methyl groups. A cyclopentane ring is not planar; it adopts puckered conformations, primarily the 'envelope' and 'half-chair' forms, to alleviate torsional strain. ic.ac.ukstackexchange.comdalalinstitute.comlibretexts.org In an unsubstituted cyclopentane, these conformations rapidly interconvert with a low energy barrier. stackexchange.com

However, the introduction of substituents, such as methyl groups, leads to distinct energy differences between possible conformations. For a monosubstituted cyclopentane, the envelope conformation is generally more favorable. stackexchange.com In the case of 1,2-disubstitution, the relative orientation of the substituents (cis or trans) and their steric demands become critical in determining the most stable conformation.

For 1,2-Dimethyl-1,1'-bi(cyclopentane), we must consider the stereochemistry at the C1-C1' bond and the relative orientation of the methyl groups. The two cyclopentane rings can be considered substituents on each other. The methyl groups at the 1 and 2 positions can be either cis or trans to each other.

Cis-1,2-Dimethyl Isomer: In this isomer, the methyl groups are on the same side of the cyclopentane ring. This arrangement can lead to significant steric strain between the adjacent, eclipsing methyl groups. To minimize this repulsion, the cyclopentane ring will pucker in a way that increases the distance between these groups. The preferred conformation will likely be a distorted envelope or half-chair that balances the torsional strain of the ring with the steric strain of the cis-methyl groups.

Trans-1,2-Dimethyl Isomer: Here, the methyl groups are on opposite sides of the cyclopentane ring. This configuration generally results in lower steric strain compared to the cis isomer. The cyclopentane ring will adopt a conformation that places the bulky methyl groups in pseudo-equatorial positions to minimize steric interactions with the rest of the ring and the adjacent cyclopentyl group.

The other cyclopentyl ring, being a bulky substituent itself, will also favor a pseudo-equatorial position to minimize steric hindrance. The rotational freedom around the C1-C1' bond will be restricted, leading to preferred rotational conformers (rotamers) that minimize the interaction between the two rings.

Table 1: Predicted Influence of Methyl Substituents on Conformational Stability
IsomerKey Steric InteractionsPredicted Preferred Conformation of the Substituted Ring
cis-1,2-Dimethyl-1,1'-bi(cyclopentane)Gauche interaction between cis-methyl groups; Steric hindrance with the second cyclopentyl ring.Distorted envelope or half-chair to relieve eclipsing strain of methyl groups.
trans-1,2-Dimethyl-1,1'-bi(cyclopentane)Minimized steric interaction between trans-methyl groups; Steric hindrance with the second cyclopentyl ring.Conformation with both methyl groups and the other cyclopentyl ring in pseudo-equatorial positions.

Interconversion Pathways between Stereoisomers and Conformational Isomers

Mechanistic Studies of Isomerization

While specific mechanistic studies on 1,2-Dimethyl-1,1'-bi(cyclopentane) are not extensively documented, the isomerization processes can be inferred from studies on related compounds.

Conformational Isomerization (Pseudorotation): The cyclopentane rings undergo a rapid process called pseudorotation, where the pucker of the ring moves around the ring. This allows for the interconversion between various envelope and half-chair conformations. The energy barrier for pseudorotation in unsubstituted cyclopentane is very low. For substituted cyclopentanes, the barrier is higher, but the process is still rapid at room temperature. This dynamic process allows the molecule to explore various conformations and settle in the lowest energy state.

Cis-Trans Isomerization: The interconversion between the cis and trans isomers of the 1,2-dimethylcyclopentyl moiety requires the breaking and reforming of a carbon-carbon bond and therefore has a much higher energy barrier than conformational changes. Such isomerization typically requires a catalyst, such as a platinum catalyst, which can facilitate the reversible opening and closing of the ring or epimerization at one of the chiral centers. For instance, studies on 1,2-dimethylcyclopentanes have shown that mutual transitions between cis and trans isomers can occur in the presence of such catalysts. nist.gov

Table 2: Energetic Considerations for Isomerization Pathways
Isomerization TypeGeneral MechanismRelative Energy BarrierConditions
Conformational (e.g., Pseudorotation)Bond rotation and ring puckeringLowOccurs rapidly at ambient temperatures.
Configurational (cis-trans)Bond cleavage and reformationHighRequires catalysts and/or high temperatures.

Dynamic Stereochemistry Considerations

Dynamic NMR Spectroscopy: A key technique for studying such dynamic processes is Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy. msu.eduacs.org At low temperatures, the interconversion between conformers may be slow on the NMR timescale, allowing for the observation of distinct signals for different conformers. As the temperature increases, the rate of interconversion increases. When the rate becomes fast on the NMR timescale, the signals for the interconverting species coalesce into a single, time-averaged signal. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the kinetic parameters (activation energy, rate constants) for the conformational changes.

For 1,2-Dimethyl-1,1'-bi(cyclopentane), a DNMR study could potentially distinguish between the different rotamers arising from restricted rotation about the C1-C1' bond and provide information on the energy barriers for pseudorotation of the cyclopentane rings. Such studies would be invaluable in providing a complete picture of the complex stereodynamics of this molecule.

Spectroscopic and Diffraction Based Structural Characterization

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the connectivity and stereochemistry of organic molecules. For a molecule like 1,2-Dimethyl-1,1'-bi(cyclopentane), with its array of stereoisomers, advanced NMR techniques are indispensable.

Assignment of Complex NMR Spectra (¹H, ¹³C, 2D NMR) for Stereoisomers

The ¹H and ¹³C NMR spectra of the different stereoisomers of 1,2-Dimethyl-1,1'-bi(cyclopentane) are expected to be complex due to the high degree of signal overlap, particularly in the aliphatic region. The chemical environments of the protons and carbons are subtly influenced by the relative stereochemistry at the C1, C2, and C1' positions.

¹H NMR Spectroscopy: The proton spectrum would likely show a cluster of signals between 0.8 and 2.0 ppm. The methyl protons would appear as doublets or singlets depending on the substitution pattern and their chemical environment, while the methine and methylene (B1212753) protons of the cyclopentyl rings would present as complex multiplets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers better signal dispersion. The chemical shifts of the quaternary carbon (C1), the methine carbons (C2 and C1'), and the methyl carbons would be particularly diagnostic for distinguishing between stereoisomers. For instance, steric compression would cause an upfield shift (γ-gauche effect) of the carbon signals in more sterically hindered isomers.

2D NMR Spectroscopy: To unravel the complex spectra, a combination of 2D NMR experiments is crucial:

COSY (Correlation Spectroscopy): This experiment would establish the ¹H-¹H coupling networks within each cyclopentyl ring, allowing for the tracing of the proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the unambiguous assignment of protonated carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for identifying the connectivity between the two cyclopentyl rings and the positions of the methyl groups.

Illustrative ¹H and ¹³C NMR Data for a Stereoisomer of 1,2-Dimethyl-1,1'-bi(cyclopentane):

Atom¹H Chemical Shift (ppm) (Multiplicity, J in Hz)¹³C Chemical Shift (ppm)
CH₃-C1Hypothetical Value: 1.05 (s)Hypothetical Value: 20.5
CH₃-C2Hypothetical Value: 0.88 (d, 6.8)Hypothetical Value: 15.2
H-C2Hypothetical Value: 1.85 (m)Hypothetical Value: 45.8
H-C1'Hypothetical Value: 1.95 (m)Hypothetical Value: 50.1
Ring CH₂Hypothetical Value: 1.20-1.75 (m)Hypothetical Value: 22.0-35.0
C1-Hypothetical Value: 48.3

Nuclear Overhauser Effect (NOE) Studies for Proximity and Conformation

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that provides information about the spatial proximity of protons. youtube.comlibretexts.orgyoutube.com In a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. youtube.comlibretexts.org

For 1,2-Dimethyl-1,1'-bi(cyclopentane), NOE studies would be instrumental in:

Determining Relative Stereochemistry: For example, in a cis-isomer, an NOE would be expected between the protons of the two methyl groups if they are on the same face of the cyclopentyl ring. In a trans-isomer, such an interaction would be absent. Similarly, NOEs between the methyl protons and specific protons on the adjacent cyclopentyl ring would help to define the relative orientation of the two rings.

Expected Key NOE Correlations for Stereoisomer Determination:

Protons InvolvedImplication for Stereochemistry/Conformation
CH₃ (on C1) ↔ CH₃ (on C2)Presence suggests a cis relationship between the methyl groups.
CH₃ (on C1) ↔ H on C2' or C5' of the other ringProvides information on the preferred rotational conformation around the C1-C1' bond.
H-C2 ↔ Protons on the adjacent ringHelps to define the spatial arrangement of the two cyclopentyl moieties relative to each other.

Chiral NMR Shift Reagents for Enantiomeric Excess Determination

Since 1,2-Dimethyl-1,1'-bi(cyclopentane) is a chiral molecule lacking a suitable functional group for derivatization, the use of chiral NMR shift reagents presents a challenge. fiveable.melibretexts.org Chiral lanthanide shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), typically require a Lewis basic site (like an alcohol or amine) to coordinate. libretexts.orgnih.gov

However, in principle, if a suitable chiral solvating agent or a derivatizing agent that could react with a hydrocarbon were available, it could be used to determine the enantiomeric excess (% ee). wikipedia.org The interaction of the enantiomers of 1,2-Dimethyl-1,1'-bi(cyclopentane) with a chiral agent would form diastereomeric complexes or adducts. wikipedia.org These diastereomers would have slightly different chemical shifts in the NMR spectrum, allowing for the integration of the corresponding signals to quantify the abundance of each enantiomer. libretexts.org Due to the non-polar nature of the analyte, this would be a non-trivial application of the technique.

Vibrational Spectroscopy (Infrared and Raman) for Conformational Fingerprinting

Analysis of Diagnostic Vibrational Modes

The IR and Raman spectra of 1,2-Dimethyl-1,1'-bi(cyclopentane) would be dominated by C-H and C-C stretching and bending vibrations.

C-H Stretching Vibrations: These would appear in the 2850-3000 cm⁻¹ region. The precise positions and intensities of these bands can be influenced by the local stereochemical environment of the C-H bonds.

CH₂ and CH₃ Bending Vibrations: These vibrations, appearing in the 1350-1470 cm⁻¹ region, can provide structural information. For example, the symmetric and asymmetric bending modes of the methyl groups can be distinguished.

Skeletal Vibrations (Fingerprint Region): The region below 1300 cm⁻¹ is the most diagnostic. This "fingerprint" region contains complex vibrations involving the C-C stretching and bending of the entire carbon skeleton. The conformational differences between stereoisomers will lead to distinct patterns of absorption bands in this region. Raman spectroscopy is particularly useful for observing the symmetric C-C stretching modes of the cyclopentyl rings.

Illustrative Diagnostic Vibrational Frequencies:

Vibrational ModeExpected Frequency Range (cm⁻¹)Spectroscopy
Asymmetric CH₃ Stretch~2960IR, Raman
Asymmetric CH₂ Stretch~2925IR, Raman
Symmetric CH₃ Stretch~2870IR, Raman
Symmetric CH₂ Stretch~2850IR, Raman
CH₂ Scissoring~1465IR, Raman
CH₃ Asymmetric Deformation~1450IR, Raman
CH₃ Symmetric Deformation~1375IR
Cyclopentane (B165970) Ring Vibrations400 - 1300IR, Raman

Note: This table provides general expected frequency ranges for the functional groups present and is for illustrative purposes.

Correlation with Computational Predictions of Vibrational Frequencies

Due to the complexity of the vibrational spectra, the assignment of individual bands can be greatly facilitated by computational methods. Density Functional Theory (DFT) calculations are now routinely used to predict the vibrational frequencies and intensities of molecules. uit.noopenscienceonline.comresearchgate.net

For each possible stereoisomer of 1,2-Dimethyl-1,1'-bi(cyclopentane), the following procedure would be employed:

Geometry Optimization: The three-dimensional structure of the isomer would be optimized to find its lowest energy conformation.

Frequency Calculation: The vibrational frequencies and their corresponding IR and Raman intensities would be calculated for the optimized geometry.

Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. A scaling factor is typically applied to the calculated frequencies to improve the agreement with the experimental spectrum.

Comparison: The scaled theoretical spectrum is then compared with the experimental IR and Raman spectra. A good match between the calculated and experimental spectra provides strong evidence for the proposed structure and allows for a detailed assignment of the observed vibrational bands.

This correlation between experimental and computational data is a powerful tool for distinguishing between the different stereoisomers and for gaining a deeper understanding of their conformational preferences.

of 1,2-Dimethyl-1,1'-bi(cyclopentane)

Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for the chiroptical properties (Optical Rotatory Dispersion and Circular Dichroism) and X-ray crystallographic analysis of 1,2-Dimethyl-1,1'-bi(cyclopentane) or its derivatives are not available in published research.

The techniques outlined in the requested article—chiroptical spectroscopy and X-ray crystallography—are standard and powerful methods for detailed structural elucidation of chiral molecules.

Chiroptical spectroscopy , including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is instrumental in determining the absolute configuration of chiral centers and studying the conformational dynamics of molecules in solution. nih.govnih.govcreative-biostructure.com The sign and magnitude of the Cotton effect in ORD and CD spectra can be correlated with the spatial arrangement of atoms, providing crucial stereochemical information. mdpi.comwiley.com

X-ray crystallography offers unambiguous determination of molecular structure in the solid state. creative-biostructure.com It confirms stereochemical assignments and allows for a detailed analysis of crystal packing and the nature of intermolecular interactions, such as van der Waals forces and hydrogen bonds, which dictate the supramolecular architecture. mdpi.comnih.gov

While extensive information exists on the application of these methods to other molecules, including various bicyclic and dimethyl-substituted cycloalkanes, no studies were found that specifically report on "1,2-Dimethyl-1,1'-bi(cyclopentane)". stackexchange.comresearchgate.netsapub.orgnih.gov Consequently, the creation of data tables and a detailed discussion of research findings for the specified subsections is not possible.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Molecular Structure and Energy

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecular structure and energetics of complex organic molecules. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and, from that, derive properties like geometry and energy. For a molecule with the structural complexity of 1,2-Dimethyl-1,1'-bi(cyclopentane), these methods are essential for a comprehensive understanding of its behavior.

The structure of 1,2-Dimethyl-1,1'-bi(cyclopentane) is defined by its stereochemistry and the conformation of its two cyclopentane (B165970) rings. The molecule possesses multiple stereocenters, leading to a variety of stereoisomers. Specifically, stereoisomerism arises from:

The relative orientation of the two methyl groups on one cyclopentane ring (C1 and C2), which can be cis or trans.

The chiral centers at C1 (bonded to the other ring and a methyl group) and C2 (bonded to a methyl group). This results in enantiomeric and diastereomeric forms.

Furthermore, each cyclopentane ring is non-planar and adopts puckered conformations to alleviate torsional strain. libretexts.orgyoutube.com The two primary, low-energy conformations are the envelope (C_s symmetry) , where one carbon atom is out of the plane of the other four, and the half-chair or twist (C_2 symmetry) , where two adjacent carbon atoms are displaced on opposite sides of a plane containing the other three. nih.govscribd.com

Geometry optimization calculations, typically using DFT methods such as B3LYP or M06-2X with a suitable basis set (e.g., 6-31G(d) or larger), are performed to find the minimum-energy three-dimensional arrangement for each possible stereoisomer and its various conformers. nrel.gov The process computationally explores the potential energy surface to locate stationary points where the net forces on all atoms are zero. For 1,2-Dimethyl-1,1'-bi(cyclopentane), this would involve optimizing the structures of the cis and trans isomers, their respective enantiomers, and the various combinations of envelope and twist conformations for the two rings, to identify the most plausible structures at equilibrium.

Once the geometries of the various stereoisomers and conformers are optimized, their electronic energies are calculated to determine their relative stabilities. The isomer with the lowest energy is the most thermodynamically stable. The relative stability is dictated by a combination of factors including angle strain, torsional strain, and steric strain. unicamp.br For the isomers of 1,2-Dimethyl-1,1'-bi(cyclopentane), the key energetic considerations would be the steric interactions involving the two methyl groups and the two cyclopentyl rings.

For instance, in trans-1,2-disubstituted cyclohexanes, the conformer with both substituents in equatorial positions is significantly more stable than the one with both in axial positions due to the avoidance of unfavorable 1,3-diaxial steric interactions. libretexts.org A similar principle applies here; conformers that minimize steric clash between the methyl groups and the adjacent cyclopentyl ring will be lower in energy. Computational methods can quantify these energy differences (ΔE or ΔG).

While specific computational data for 1,2-Dimethyl-1,1'-bi(cyclopentane) is not prevalent in published literature, a table of theoretical relative energies would be structured to compare the stability of its primary isomers.

Table 1: Illustrative Calculated Relative Energies of 1,2-Dimethyl-1,1'-bi(cyclopentane) Isomers This table is representative and shows how computational results would be presented. Actual values require specific DFT calculations.

Isomer/Conformer Optimization Method Basis Set Relative Energy (kJ/mol)
trans-(1R,2R) - diequatorial-like DFT (B3LYP) 6-31G(d) 0.00 (Reference)
trans-(1R,2R) - axial/equatorial-like DFT (B3LYP) 6-31G(d) +7.8
cis-(1R,2S) - axial/equatorial-like DFT (B3LYP) 6-31G(d) +11.2
cis-(1R,2S) - equatorial/axial-like DFT (B3LYP) 6-31G(d) +11.5

The different conformations of the cyclopentane rings are not static but interconvert rapidly at room temperature through a process known as pseudorotation . nih.govyoutube.com This process involves continuous out-of-plane movements of the ring carbons, allowing envelope and twist conformations to interchange without passing through a high-energy planar state. nih.govacs.org The energy barrier for pseudorotation in unsubstituted cyclopentane is very low, on the order of thermal energy at room temperature. scribd.com

Transition state analysis is used to computationally locate the saddle points on the potential energy surface that correspond to the energy maxima between two stable conformers. This allows for the calculation of the activation energy (energy barrier) for a specific conformational change. For 1,2-Dimethyl-1,1'-bi(cyclopentane), the analysis would be complex, as the pseudorotation of one ring would be coupled with that of the other and influenced by the bulky substituents. Theoretical calculations could map out the entire pseudorotational pathway and determine the energy barriers, providing insight into the molecule's dynamic behavior.

A Priori Calculation of Spectroscopic Parameters

A priori (or ab initio) calculations are invaluable for predicting spectroscopic data, which can then be used to confirm or assign experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Quantum chemistry can predict NMR chemical shifts (δ) and spin-spin coupling constants (J). The most common and reliable method is the Gauge-Invariant Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional like B3LYP. rsc.orggaussian.comresearchgate.net

The GIAO method calculates the isotropic magnetic shielding tensor (σ) for each nucleus in the molecule. conicet.gov.ar The chemical shift is then determined by comparing the calculated shielding of a nucleus in the molecule to the shielding of a nucleus in a reference compound, usually tetramethylsilane (B1202638) (TMS), using the formula: δ = σ_ref - σ_iso.

Since different stereoisomers and conformers of 1,2-Dimethyl-1,1'-bi(cyclopentane) will have distinct three-dimensional structures, the local electronic (and thus magnetic) environment of each nucleus will vary. Consequently, each isomer is predicted to have a unique NMR spectrum. These theoretical predictions are powerful for distinguishing between possible isomers in a laboratory sample.

Table 2: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts for a Hypothetical Conformer of trans-1,2-Dimethyl-1,1'-bi(cyclopentane) This table is representative of data obtained from GIAO-DFT calculations and is not based on published experimental values for this specific compound.

Atom Position Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
C1 52.1 1.85
C2 45.3 1.92
C1-CH₃ 18.5 0.95
C2-CH₃ 19.2 1.02
C1' 48.9 1.77
Cyclopentyl CH₂ 25.0 - 35.0 1.40 - 1.65

Theoretical calculations can also simulate vibrational spectra (Infrared and Raman). This is achieved by first performing a geometry optimization and then calculating the harmonic vibrational frequencies. nih.gov This second step involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational normal modes and their corresponding frequencies.

The intensities of IR bands are related to the change in the molecular dipole moment during a vibration, while Raman intensities are related to the change in polarizability. nih.gov Both can be calculated computationally. The resulting simulated spectrum provides a pattern of peaks (frequencies and intensities) that can be compared with experimental IR or Raman spectra to confirm the structure of the synthesized compound.

For 1,2-Dimethyl-1,1'-bi(cyclopentane), the spectrum would be complex but would feature characteristic vibrational modes, including:

C-H stretching from the methyl and methylene (B1212753) groups (typically 2850-3000 cm⁻¹). nih.gov

CH₂ bending (scissoring) vibrations (around 1450-1470 cm⁻¹). nih.gov

CH₃ deformation modes.

C-C stretching and complex skeletal deformations of the cyclopentane rings at lower frequencies (< 1300 cm⁻¹).

Table 3: Illustrative Predicted Vibrational Frequencies for 1,2-Dimethyl-1,1'-bi(cyclopentane) This table is a representative example of predicted frequencies from a DFT calculation and does not correspond to published experimental data.

Frequency (cm⁻¹) Intensity (km/mol) Vibrational Assignment
2985 High Asymmetric CH₃ Stretch
2960 High Asymmetric CH₂ Stretch
2875 Medium Symmetric CH₃/CH₂ Stretch
1465 Medium CH₂ Scissoring
1380 Medium CH₃ Symmetric Bend (Umbrella)
1250 Low Ring Skeletal Deformation
950 Low C-C Stretch / CH₂ Rocking

Calculation of Optical Rotation and Circular Dichroism Spectra

The chirality of 1,2-Dimethyl-1,1'-bi(cyclopentane), arising from its stereogenic centers, makes it an interesting subject for chiroptical studies. The calculation of its optical rotation (OR) and circular dichroism (CD) spectra provides a powerful, non-empirical method for determining its absolute configuration.

Modern computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), has become a reliable tool for predicting the chiroptical properties of chiral molecules, including saturated hydrocarbons which are transparent in the near-UV region. nih.govacs.orgworldscientific.com The methodology often involves the use of Gauge-Invariant Atomic Orbitals (GIAO) to ensure that the calculated optical rotation is independent of the origin of the coordinate system. nih.govacs.orgresearchgate.net For a molecule like 1,2-Dimethyl-1,1'-bi(cyclopentane), the process begins with a conformational search to identify all significant low-energy structures. The optical rotation for each conformer is then calculated, and a Boltzmann-weighted average is computed to yield the final predicted specific rotation, [α]D. nsf.gov Calculations are typically performed using functionals like B3LYP with large, diffuse basis sets such as aug-cc-pVDZ to accurately model electron distribution. nih.govacs.orgacs.org

The reliability of such predictions is critical; for chiral alkanes, TD-DFT calculations can confidently assign absolute configurations when the magnitude of the specific rotation is significant (e.g., > 25). nih.govacs.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the electronic transitions within a chiral molecule. libretexts.orgyoutube.com While CD is most commonly applied to molecules with chromophores that absorb in the accessible UV-Vis range, even saturated hydrocarbons exhibit CD spectra in the vacuum-UV region (below 200 nm). rsc.orgjascoinc.com Theoretical calculations using TD-DFT can predict the CD spectrum by computing the energies and rotational strengths of electronic excitations. nih.gov The calculated spectrum, after a Boltzmann average over the dominant conformers, can be compared to experimental data to confirm the molecule's three-dimensional structure. nih.gov

Below is a hypothetical table illustrating the kind of data generated from a TD-DFT calculation for a specific enantiomer of 1,2-Dimethyl-1,1'-bi(cyclopentane).

Computational MethodBasis SetWavelength (nm)Calculated Specific Rotation [α] (deg·dm⁻¹·g⁻¹·cm³)
TD-DFT (B3LYP)aug-cc-pVDZ589.3 (Na D-line)+35.2
TD-DFT (B3LYP)aug-cc-pVDZ436.0+68.5
TD-DFT (B3LYP)aug-cc-pVDZ365.0+102.1
TD-DFT (CAM-B3LYP)aug-cc-pVTZ589.3 (Na D-line)+38.7

Analysis of Electronic Structure and Bonding

The electronic structure and bonding in 1,2-Dimethyl-1,1'-bi(cyclopentane) dictate its stability, reactivity, and conformational preferences. Key aspects include the subtle interplay of orbital interactions and the inherent strain within its bicyclic framework.

Orbital Interactions and Hyperconjugation Effects

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (typically a σ-orbital) to an adjacent empty or partially filled anti-bonding orbital (σ* or π). wikipedia.orgallen.in In saturated systems like 1,2-Dimethyl-1,1'-bi(cyclopentane), this primarily involves σ → σ interactions. These interactions, though weaker than conventional conjugation, play a crucial role in determining conformational stability. byjus.comprinceton.edu

The key hyperconjugative interactions in this molecule involve the delocalization of electron density from:

C-H σ bonds into adjacent C-C σ* anti-bonding orbitals.

C-C σ bonds into adjacent C-C σ* or C-H σ* anti-bonding orbitals.

These delocalizations are most effective when the interacting orbitals have a periplanar alignment (syn or anti). The stability gained from these interactions influences the preferred dihedral angles within the cyclopentane rings and the orientation of the two rings relative to each other. For example, the staggered arrangement of C-H and C-C bonds, which minimizes torsional strain, is also the geometry that often maximizes stabilizing hyperconjugative effects. stackexchange.com The presence of methyl groups and the bicyclic linkage introduces a complex network of potential donor and acceptor orbitals, making a full analysis reliant on computational methods like Natural Bond Orbital (NBO) analysis.

Strain Analysis within the Bicyclic System

Angle Strain: A planar cyclopentane would have C-C-C bond angles of 108°, which is very close to the ideal tetrahedral angle of 109.5°. However, to alleviate torsional strain, cyclopentane adopts non-planar conformations like the "envelope" and "half-chair" forms, which slightly alters these bond angles. libretexts.orgscribd.comlumenlearning.com

Torsional Strain: This arises from the eclipsing of bonds on adjacent carbon atoms. The puckered conformations of the cyclopentane rings are adopted specifically to reduce this strain by moving towards more staggered arrangements. libretexts.orglibretexts.org

Steric Strain: This occurs due to repulsive non-bonded interactions. In 1,2-Dimethyl-1,1'-bi(cyclopentane), steric strain arises from several sources: interactions between the two methyl groups (gauche interactions), interactions between the methyl groups and adjacent ring hydrogens, and, significantly, the steric hindrance between the two cyclopentyl rings connected by the C1-C1' bond.

The total strain energy of the molecule is the sum of these contributions and can be computationally estimated by comparing the molecule's heat of formation with that of a hypothetical, strain-free reference compound using methods like homodesmotic reactions. mdpi.com The total strain for an unsubstituted cyclopentane ring is approximately 6.2 kcal/mol (26.0 kJ/mol). umass.edu The substitution pattern in 1,2-Dimethyl-1,1'-bi(cyclopentane) introduces additional strain that dictates the most stable conformations.

The following table summarizes the primary sources of strain in the molecule.

Type of StrainSource in 1,2-Dimethyl-1,1'-bi(cyclopentane)Consequence
Angle Strain Deviation of C-C-C bond angles from the ideal 109.5° in the puckered rings.Relatively minor contribution compared to smaller rings. libretexts.org
Torsional Strain Eclipsing interactions between C-H and C-C bonds within each cyclopentane ring.Drives the rings to adopt non-planar envelope or half-chair conformations. libretexts.org
Steric Strain Repulsion between the two methyl groups, and between the two cyclopentyl rings.Influences the preferred relative orientation (dihedral angle) of the two rings and the puckering of each ring.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can map out the conformational landscape and thermodynamic properties of 1,2-Dimethyl-1,1'-bi(cyclopentane). researchgate.net

Conformational Sampling in Solution and Gas Phase

A key application of MD is to sample the vast space of possible conformations that a flexible molecule can adopt. nih.gov For 1,2-Dimethyl-1,1'-bi(cyclopentane), the flexibility arises from the pseudorotation of the two cyclopentane rings and the rotation around the central C1-C1' bond.

An MD simulation would be set up by defining a force field (e.g., OPLS-AA or CHARMM) that describes the potential energy of the system as a function of atomic positions. nih.gov

In the gas phase , the simulation would model an isolated molecule, allowing for the exploration of its intrinsic conformational preferences without external influences.

In solution , the molecule is placed in a box of explicit solvent molecules (e.g., water or hexane). The simulation then captures the complex interplay between the solute and solvent, revealing how intermolecular interactions affect the conformational equilibrium. nsf.gov

The trajectory generated from the simulation provides a large ensemble of structures. Analyzing this trajectory allows for the identification of the most populated (lowest energy) conformational states and the pathways for interconversion between them.

Temperature-Dependent Conformational Equilibria

The relative populations of different conformers are governed by their free energy differences, which are temperature-dependent. MD simulations run at various temperatures can elucidate these equilibria. nih.gov As the temperature increases, the system has more thermal energy to overcome rotational barriers, leading to a broader distribution of accessible conformations. dntb.gov.ua

By analyzing the population of different conformers at each simulated temperature, one can construct a van 't Hoff plot to determine the standard enthalpy (ΔH°) and entropy (ΔS°) differences between the major conformational states. This provides a detailed thermodynamic picture of the molecule's flexibility. For example, one could determine the equilibrium between conformers where the methyl groups are in different relative orientations (e.g., anti vs. gauche with respect to the other ring).

A hypothetical dataset showing the population of two representative conformers at different temperatures is presented below.

Temperature (K)Population of Conformer A (%)Population of Conformer B (%)
20092.57.5
25085.114.9
30076.823.2
35069.330.7
40063.236.8

Reactivity and Chemical Transformations of 1,2 Dimethyl 1,1 Bi Cyclopentane

Stereoselective Reactions on the Bi(cyclopentane) Scaffold

There is no specific information available in the searched scientific literature concerning stereoselective reactions performed directly on the 1,2-Dimethyl-1,1'-bi(cyclopentane) scaffold. Research on related, but structurally different, bicyclic systems like bicyclo[1.1.1]pentanes (BCPs) has explored enantioselective C-H functionalization, but these findings cannot be directly extrapolated to the bi(cyclopentane) system .

Functionalization of Peripheral C-H Bonds

No studies detailing the selective functionalization of peripheral C-H bonds on 1,2-Dimethyl-1,1'-bi(cyclopentane) were found. The development of catalysts for site- and stereoselective C-H functionalization is an active area of research for various organic molecules, but its application to this specific compound has not been reported.

Oxidation and Reduction Chemistry

Specific experimental data on the oxidation and reduction of 1,2-Dimethyl-1,1'-bi(cyclopentane) is not present in the available literature. While the synthesis of related compounds like 1,2-dimethylcyclopentane (B1584824) may involve oxidation of alcohol precursors or reduction of alkenes, the reactivity of the fully saturated and linked bi(cyclopentane) system towards common oxidizing and reducing agents has not been documented. For instance, the hydroboration-oxidation of 1,2-dimethylcyclopentene (B3386875) yields 1,2-dimethylcyclopentanol, a reaction that involves both oxidation and the formation of a stereocenter, but this applies to the precursor and not the title compound.

Electrophilic and Nucleophilic Substitution Reactions

No information was found regarding electrophilic or nucleophilic substitution reactions on 1,2-Dimethyl-1,1'-bi(cyclopentane) . Saturated alkanes, such as the cyclopentyl rings in this molecule, are generally unreactive towards nucleophiles and only undergo electrophilic substitution under harsh conditions, such as with superacids, which would likely lead to a complex mixture of products and potential ring rearrangement.

Mechanistic Studies of Select Chemical Transformations

Due to the lack of specific research on 1,2-Dimethyl-1,1'-bi(cyclopentane), this section cannot be populated with detailed, experimentally-backed mechanistic studies. Research on similar, yet simpler, molecules like cyclopentane (B165970) and 1,2-dimethylcyclopentane primarily focuses on their synthesis and combustion characteristics.

Elucidation of Reaction Pathways and Intermediates

Without experimental data, any discussion of reaction pathways and intermediates for 1,2-Dimethyl-1,1'-bi(cyclopentane) remains speculative. In general, saturated hydrocarbons like this compound would be expected to undergo radical reactions under harsh conditions (e.g., high temperature or UV light). Potential reactions could include:

Halogenation: In the presence of halogens and light, a free-radical chain reaction could lead to the substitution of hydrogen atoms with halogen atoms. The position of substitution would depend on the stability of the resulting radical intermediates.

Oxidation/Combustion: Like other hydrocarbons, 1,2-Dimethyl-1,1'-bi(cyclopentane) would undergo combustion in the presence of oxygen to produce carbon dioxide and water. The complex mechanism would involve a cascade of radical intermediates.

Dehydrogenation: Under catalytic conditions (e.g., using a platinum catalyst), dehydrogenation could potentially occur, leading to the formation of unsaturated derivatives.

It is important to reiterate that these are predicted pathways based on general chemical principles and not the result of specific studies on 1,2-Dimethyl-1,1'-bi(cyclopentane).

Kinetic and Thermodynamic Considerations

No specific kinetic or thermodynamic data for the chemical transformations of 1,2-Dimethyl-1,1'-bi(cyclopentane) has been found in the scientific literature. To perform a kinetic and thermodynamic analysis, experimental determination of reaction rates, activation energies, and changes in enthalpy and entropy for specific reactions would be required.

Advanced Materials Applications of 1,1 Bi Cyclopentane Derivatives

Utilization as Building Blocks in Polymer Chemistry

The incorporation of bulky, cyclic structures into polymer backbones is a well-established strategy for modifying their physical and chemical properties. The 1,1'-bi(cyclopentane) moiety, with its inherent rigidity and defined stereochemistry, offers a unique scaffold for the synthesis of high-performance polymers.

The synthesis of monomers containing the 1,1'-bi(cyclopentane) unit is the first crucial step in their utilization in polymer chemistry. A notable example involves the synthesis of novel aromatic poly(ester-amide)s. These polymers are created using diamino-diester monomers derived from 1,1-bis(4-hydroxyphenyl)cyclopentane. The synthesis process begins with the reaction of cyclopentanone (B42830) with two moles of phenol (B47542) to produce 1,1-bis(4-hydroxyphenyl)cyclopentane (BHPP). This diol is then reacted with 3-nitrobenzoyl chloride, followed by the reduction of the nitro groups to amino groups, yielding the diamino-diester monomer 1,1-bis(3-aminobenzoyloxy phenyl) cyclopentane (B165970). researchgate.net

This monomer can then be polymerized with various diacid chlorides to produce a range of poly(ester-amide)s. researchgate.net The general synthetic route to these monomers allows for the introduction of various functional groups, paving the way for a wide array of polymers with tailored properties. Another approach involves the synthesis of cyclopentane-1,3-diamine from renewable hemicellulosic feedstock, which can be used to create novel bifunctional diol monomers for polyurethanes. rsc.org

The inclusion of the bicyclic 1,1'-bi(cyclopentane) structure into a polymer chain has a profound impact on its properties. The bulky and non-coplanar nature of this group disrupts polymer chain packing, which can lead to several desirable characteristics:

Improved Solubility: The reduced interchain interaction often results in enhanced solubility in common organic solvents. For instance, novel aromatic poly(ester-amide)s containing cyclopentylidene cardo units are reported to be soluble in solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO). researchgate.net This improved processability is a significant advantage for practical applications.

Enhanced Thermal Stability: The rigid structure of the bi(cyclopentane) unit can increase the glass transition temperature (Tg) of the resulting polymers. The poly(ester-amide)s mentioned above exhibit high thermal stability, with 10% weight loss temperatures ranging from 315 to 425 °C in a nitrogen atmosphere. researchgate.net Similarly, copolyamides incorporating 1,4-cyclohexanedicarboxylic acid, a related cycloaliphatic structure, show an increase in glass transition temperature with a higher cycloaliphatic content. elsevierpure.com

Modified Mechanical Properties: The introduction of cyclic units can also affect the mechanical properties of polymers. For example, copolyamides with a higher proportion of a cycloaliphatic salt showed an increase in Young's modulus. elsevierpure.com

PropertyInfluence of Bicyclic StructureResearch Finding
Solubility IncreasedAromatic poly(ester-amide)s with cyclopentylidene units show good solubility in organic solvents. researchgate.net
Thermal Stability Increased Glass Transition Temperature (Tg)Poly(ester-amide)s with cyclopentylidene units have 10% weight loss temperatures between 315-425°C. researchgate.net
Mechanical Properties Increased ModulusCopolyamides with cycloaliphatic units exhibit a higher Young's modulus. elsevierpure.com

Incorporation into Chiral Materials and Ligands

The stereochemistry of 1,1'-bi(cyclopentane) derivatives makes them attractive candidates for the development of chiral materials, particularly for applications in separation science and asymmetric catalysis.

Chiral stationary phases (CSPs) are crucial for the separation of enantiomers in liquid chromatography. nih.goveijppr.comnih.gov The principle behind these materials is the creation of a chiral environment that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. eijppr.com Polysaccharide-based CSPs are widely used due to their excellent enantioselectivity. nih.goveijppr.com

While specific examples of CSPs derived directly from 1,2-dimethyl-1,1'-bi(cyclopentane) are not readily found in the literature, the general principles of CSP design suggest that chiral diols or diamines based on the 1,1'-bi(cyclopentane) scaffold could be effective chiral selectors. These could be coated or covalently bonded to a solid support like silica (B1680970) gel to create a CSP. The rigid bicyclic structure would provide a well-defined chiral environment for enantiomeric discrimination.

Chiral ligands are essential components of catalysts used in asymmetric synthesis, a field dedicated to the selective production of one enantiomer of a chiral molecule. nih.govnih.gov The ligand transfers its chirality to the catalytic center, directing the reaction to favor the formation of the desired stereoisomer.

A pertinent example in this area is [1,1'-Bi(cyclopentane)]-1-amine . nih.gov This chiral amine, and its derivatives, can be used to form coordination complexes with transition metals. These complexes can then act as catalysts in a variety of asymmetric reactions. The development of ligands for asymmetric synthesis is an active area of research, with a focus on creating structures that are both highly effective and readily synthesized. google.com The rigid framework of the 1,1'-bi(cyclopentane) core in such ligands can provide a well-defined and sterically hindered environment around the metal center, which is often key to achieving high levels of enantioselectivity in catalytic transformations.

Exploration in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. While the exploration of 1,1'-bi(cyclopentane) derivatives in this field appears to be limited based on available literature, their rigid and defined three-dimensional structure suggests potential for their use as building blocks in the construction of complex supramolecular architectures. The development of synthetic routes to functionalized bi(cyclopentane) derivatives could open up new avenues for their application in areas such as molecular recognition, self-assembly, and the construction of molecular machines.

Self-Assembly of Bi(cyclopentane) Units

There is no available research data on the self-assembly of 1,2-Dimethyl-1,1'-bi(cyclopentane).

Host-Guest Chemistry with Chiral Recognition

There is no available research data on the use of 1,2-Dimethyl-1,1'-bi(cyclopentane) in host-guest chemistry or for chiral recognition.

Potential in Advanced Fuels and Energy Applications (excluding combustion kinetics/properties)

There is no available research data on the potential of 1,2-Dimethyl-1,1'-bi(cyclopentane) in advanced fuels and energy applications.

Structural Analogs in High-Density Fuel Design

There is no available research data on 1,2-Dimethyl-1,1'-bi(cyclopentane) as a structural analog in high-density fuel design.

Role in Synthetic Lubricants and Performance Fluids

There is no available research data on the role of 1,2-Dimethyl-1,1'-bi(cyclopentane) in synthetic lubricants and performance fluids.

Future Directions in Research on 1,2 Dimethyl 1,1 Bi Cyclopentane

Development of Novel and Efficient Synthetic Routes

Currently, there are no established, high-yield synthetic routes specifically for 1,2-Dimethyl-1,1'-bi(cyclopentane) in the peer-reviewed literature. Future research should prioritize the development of efficient and scalable methods for its synthesis. Drawing inspiration from the synthesis of similar structures, several potential strategies could be investigated.

One possible approach could be adapted from the synthesis of 1,2-dimethylcyclopentane (B1584824), which can be prepared from methylcyclopentane (B18539) through a multi-step process involving radical halogenation, elimination, hydroboration-oxidation, oxidation, a Grignard reaction, another elimination, and finally reduction. organicchemistrytutor.comyoutube.com A similar strategy could be envisioned for the synthesis of 1,2-Dimethyl-1,1'-bi(cyclopentane), potentially starting from cyclopentylcyclopentane.

Another promising avenue is the Guerbet reaction of cyclopentanol, followed by hydrodeoxygenation, which has been shown to produce bi(cyclopentane). researchgate.net This method could potentially be adapted by using substituted cyclopentanols to introduce the desired methyl groups.

Furthermore, modern synthetic methodologies, such as metallaphotoredox catalysis, have proven effective for the synthesis of other bicyclic compounds like bicyclo[1.1.1]pentanes (BCPs) and could be explored for the construction of the 1,2-Dimethyl-1,1'-bi(cyclopentane) scaffold. nih.gov These advanced methods may offer milder reaction conditions and greater functional group tolerance. acs.org

A summary of a potential multi-step synthesis is outlined below:

StepReactionReagentsIntermediate/Product
1Radical HalogenationBr2, light/heatBromo-substituted bicyclopentane
2EliminationStrong baseBicyclopentenylcyclopentane
3Hydroboration-Oxidation1. BH3-THF, 2. H2O2, NaOHHydroxylated bicyclopentane
4OxidationPCC or Swern oxidationBicyclopentanone
5Grignard ReactionCH3MgBrMethylated hydroxyl-bicyclopentane
6DehydrationAcid catalyst, heatMethyl-bicyclopentenylcyclopentane
7ReductionH2, Pd/C1,2-Dimethyl-1,1'-bi(cyclopentane)

This table outlines a speculative synthetic route that requires experimental validation.

Deeper Understanding of Conformational Landscapes

The three-dimensional shape and flexibility of a molecule are crucial determinants of its physical and chemical properties. For 1,2-Dimethyl-1,1'-bi(cyclopentane), a detailed understanding of its conformational landscape is essential. The cyclopentane (B165970) ring is known to exist in envelope and twist conformations, and the linkage of two such rings, further substituted with methyl groups, will lead to a complex potential energy surface with multiple conformers.

Exploration of Unprecedented Chemical Reactivity

The chemical reactivity of 1,2-Dimethyl-1,1'-bi(cyclopentane) is another area ripe for investigation. The strained nature of bicyclic systems can lead to unique and sometimes unexpected chemical transformations. numberanalytics.comgla.ac.uk Research should focus on systematically exploring the reactivity of this compound under various conditions.

Key areas of investigation should include:

C-H Functionalization: Developing methods for the selective activation and functionalization of the C-H bonds on the bicyclopentane core would provide access to a wide range of derivatives. chemrxiv.orgprinceton.edu

Ring-Opening Reactions: Investigating the conditions under which the cyclopentane rings can be selectively opened could lead to the synthesis of novel acyclic or larger cyclic structures.

Radical Reactions: The behavior of 1,2-Dimethyl-1,1'-bi(cyclopentane) in the presence of radical initiators could reveal interesting rearrangement or fragmentation pathways. nih.gov

By analogy with other strained cyclic systems, it is possible that this molecule could exhibit unusual reactivity that could be harnessed for the development of new synthetic methodologies.

Design and Synthesis of New Functionalized Derivatives for Materials Science

The rigid and three-dimensional scaffold of 1,2-Dimethyl-1,1'-bi(cyclopentane) makes it an interesting building block for the design of new materials. strath.ac.ukresearchgate.net Once efficient synthetic routes to the parent compound and its functionalized analogues are established, a wide range of derivatives can be designed and synthesized for potential applications in materials science.

For example, the introduction of functional groups such as carboxylic acids, amines, or halogens would allow for the incorporation of the bicyclopentane unit into polymers, metal-organic frameworks (MOFs), or liquid crystals. acs.orgsemanticscholar.org The rigid nature of the bicyclopentane core could impart desirable properties to these materials, such as thermal stability or specific molecular recognition capabilities. The synthesis of such derivatives would open up new avenues for creating materials with novel topologies and properties. researchgate.net

Advanced Theoretical Modeling for Predictive Capabilities

In the absence of extensive experimental data, advanced theoretical modeling can provide valuable insights into the properties and potential behavior of 1,2-Dimethyl-1,1'-bi(cyclopentane). numberanalytics.com Density Functional Theory (DFT) and other computational methods can be used to predict a range of properties, including:

Molecular Structure and Conformations: Calculation of the geometries and relative energies of different conformers. acs.org

Spectroscopic Properties: Prediction of NMR, IR, and other spectroscopic data to aid in experimental characterization.

Thermodynamic Properties: Estimation of enthalpy of formation, strain energy, and other thermodynamic parameters. nist.govnist.gov

Reactivity Indices: Calculation of parameters that can predict the most likely sites for electrophilic or nucleophilic attack.

These computational studies can guide future experimental work by identifying the most promising research directions and helping to interpret experimental results. The use of machine learning and other data-driven approaches could further enhance the predictive power of these models. rsc.org

Below is a table of computed properties for 1,2-Dimethyl-1,1'-bi(cyclopentane) from the PubChem database, which can serve as a starting point for more advanced theoretical investigations. nih.gov

PropertyValueSource
Molecular Weight166.30 g/mol PubChem 2.1
XLogP35.3XLogP3 3.0
Hydrogen Bond Donor Count0Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count0Cactvs 3.4.6.11
Rotatable Bond Count1Cactvs 3.4.6.11
Exact Mass166.172150702 DaPubChem 2.1
Monoisotopic Mass166.172150702 DaPubChem 2.1
Topological Polar Surface Area0 ŲCactvs 3.4.6.11
Heavy Atom Count12PubChem
Formal Charge0PubChem
Complexity155Cactvs 3.4.6.11

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing enantiomerically pure 1,2-Dimethyl-1,1'-bi(cyclopentane), and how can they be methodologically addressed?

  • Answer : The synthesis of enantiopure 1,2-Dimethyl-1,1'-bi(cyclopentane) is complicated by stereochemical control during cyclopentane ring formation and methyl group addition. A validated approach involves:

  • Chiral catalysts : Use of Rhodium(I)-BINAP complexes to enforce stereoselectivity during cyclopropane ring-opening or hydrogenation steps .
  • Purification : Employ chiral stationary phase HPLC or GC-MS to separate stereoisomers, with retention indices calibrated against known standards (e.g., trans-1,2-Dimethylcyclopentane, CAS 822-50-4) .
  • Validation : Confirm enantiomeric excess (ee) via polarimetry or vibrational circular dichroism (VCD) spectroscopy.

Q. How can the thermodynamic stability of 1,2-Dimethyl-1,1'-bi(cyclopentane) conformers be experimentally determined?

  • Answer : Stability is influenced by ring puckering and methyl group interactions. Methods include:

  • Low-temperature NMR : Resolve conformers by cooling samples to 100 K in CD₂Cl₂, observing splitting of methyl proton signals .
  • Cremer-Pople parameters : Calculate puckering amplitudes (θ) and phase angles (φ) from X-ray crystallography data (e.g., as in bi-1,1′-cyclopentane-1,1′-diol, C10H18O2) to quantify ring distortion .
  • Computational modeling : Compare DFT-calculated Gibbs free energies (B3LYP/6-31G*) with experimental ΔG values from equilibrium studies .

Q. What analytical techniques are most effective for distinguishing between cis and trans isomers of 1,2-Dimethyl-1,1'-bi(cyclopentane)?

  • Answer :

  • Vibrational spectroscopy : IR and Raman spectra show distinct C-H bending modes for cis (δ ~725 cm⁻¹) vs. trans (δ ~680 cm⁻¹) isomers due to methyl group spatial orientation .
  • NMR coupling constants : Trans isomers exhibit larger vicinal coupling constants (³JHH ~8–10 Hz) compared to cis (³JHH ~4–6 Hz) .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for related cyclopentane diols (e.g., C10H18O2, space group C2/c) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data regarding the catalytic hydrogenation pathways of 1,2-Dimethyl-1,1'-bi(cyclopentane)?

  • Answer : Discrepancies in product ratios (e.g., endo vs. exo hydrogenation) arise from competing transition states. Strategies include:

  • DFT transition state analysis : Calculate activation energies (ΔG‡) for pathways using Gaussian 16 with M06-2X/cc-pVTZ, comparing stereoelectronic effects of methyl groups .
  • Microkinetic modeling : Integrate computed energy profiles with experimental reaction rates to identify dominant pathways .
  • Isotopic labeling : Use deuterated substrates (e.g., D₂ gas) to track hydrogenation regiochemistry via mass spectrometry .

Q. What methodologies are recommended for studying the compound’s interaction with enzymes in biochemical assays?

  • Answer :

  • Docking simulations : Use AutoDock Vina to predict binding modes in enzyme active sites (e.g., cytochrome P450), guided by crystallographic data from related cyclopentane derivatives .
  • Fluorescence quenching assays : Monitor changes in tryptophan emission (λex = 280 nm) upon titration with 1,2-Dimethyl-1,1'-bi(cyclopentane) to calculate binding constants (Kd) .
  • Isothermal titration calorimetry (ITC) : Measure enthalpy changes (ΔH) to distinguish hydrophobic vs. van der Waals interactions .

Q. How can crystallographic data from analogous compounds inform the design of 1,2-Dimethyl-1,1'-bi(cyclopentane) derivatives for material science applications?

  • Answer :

  • Lattice energy calculations : Use Mercury software to analyze packing motifs in related structures (e.g., bi-1,1′-cyclopentane-1,1′-diol, V = 1913.11 ų) and predict derivative stability .
  • Coordination chemistry : Leverage diol-based ligands (e.g., cyclopentane-1,2-diamine derivatives) to synthesize metal-organic frameworks (MOFs), referencing synthesis protocols from CAS 1807914-23-3 .
  • Thermogravimetric analysis (TGA) : Compare decomposition profiles (e.g., 1,2-Dimethylcyclopentane, bp 114°C) to assess thermal stability of derivatives .

Key Notes

  • For stereochemical analysis, combine experimental (X-ray, NMR) and computational (DFT) methods to resolve ambiguities .
  • Thermodynamic and kinetic studies require validation against structurally characterized analogues (e.g., bi-1,1′-cyclopentane-1,1′-diol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.